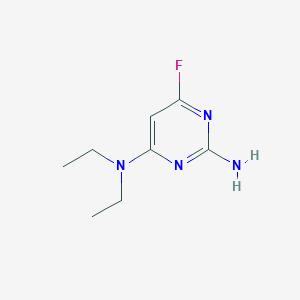
3-Amino-4-(2-aminoethylamino)cyclobut-3-ene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(2-aminoethylamino)cyclobut-3-ene-1,2-dione is a cyclic amino acid derivative that has gained significant interest in recent years due to its potential applications in various scientific research areas. This compound is also known as ACBC or 3-ABA, and it has a unique structure that makes it a valuable tool for investigating different biological processes.
作用机制
The mechanism of action of 3-ABA is complex and depends on the specific biological system being studied. In general, 3-ABA acts as a modulator of glutamate receptors, including NMDA receptors, by binding to specific sites on the receptor. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of glutamate, such as glutaminase. In cancer cells, 3-ABA induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the activity of anti-apoptotic proteins. It also inhibits tumor angiogenesis by suppressing the activity of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ABA are diverse and depend on the specific biological system being studied. In neurons, 3-ABA has been shown to enhance synaptic transmission and plasticity by modulating the activity of glutamate receptors. It has also been shown to protect neurons from excitotoxicity, a process that can lead to cell death in neurological disorders. In cancer cells, 3-ABA induces apoptosis and inhibits tumor angiogenesis, leading to a reduction in tumor growth. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In general, the effects of 3-ABA on biological systems are dose-dependent and require further investigation.
实验室实验的优点和局限性
The advantages of using 3-ABA in lab experiments include its unique structure, which allows for the investigation of specific biological processes, and its potential applications in various scientific research areas. It is also relatively easy to synthesize and purify, making it a valuable tool for drug discovery and development. However, there are also limitations to using 3-ABA in lab experiments. One of the main limitations is its potential toxicity, which can vary depending on the specific biological system being studied. It is also important to note that the effects of 3-ABA on biological systems are complex and may not be fully understood.
未来方向
There are several future directions for the research of 3-ABA. One potential direction is the investigation of its role in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of new compounds based on the structure of 3-ABA for the treatment of cancer and other diseases. The use of 3-ABA as a scaffold for drug discovery is also an area of interest, as it has shown potential in the development of new pharmacological agents. Finally, the investigation of the potential side effects and toxicity of 3-ABA is also an important area of future research.
合成方法
The synthesis of 3-ABA is a multi-step process that involves the reaction of various chemical compounds. One of the most common methods for synthesizing 3-ABA is the reaction of N-(tert-butoxycarbonyl)-L-aspartic acid anhydride with ethylenediamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified using chromatography techniques. Other methods for synthesizing 3-ABA have also been reported, including the use of different starting materials and reaction conditions.
科学研究应用
3-ABA has shown promising results in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-ABA has been used as a tool for investigating the role of glutamate receptors in synaptic transmission and plasticity. It has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. In cancer research, 3-ABA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. It has also been investigated as a potential drug candidate for the treatment of multiple myeloma. In drug discovery, 3-ABA has been used as a scaffold for designing new compounds with improved pharmacological properties.
属性
CAS 编号 |
178324-42-0 |
|---|---|
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC 名称 |
3-amino-4-(2-aminoethylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H9N3O2/c7-1-2-9-4-3(8)5(10)6(4)11/h9H,1-2,7-8H2 |
InChI 键 |
AEQSJKYQSTXPSB-UHFFFAOYSA-N |
SMILES |
C(CNC1=C(C(=O)C1=O)N)N |
规范 SMILES |
C(CNC1=C(C(=O)C1=O)N)N |
同义词 |
3-Cyclobutene-1,2-dione, 3-amino-4-[(2-aminoethyl)amino]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



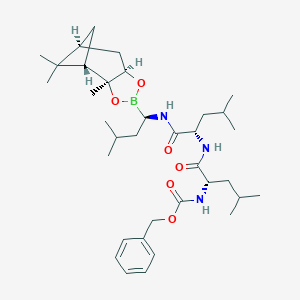
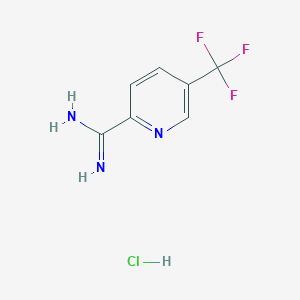
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
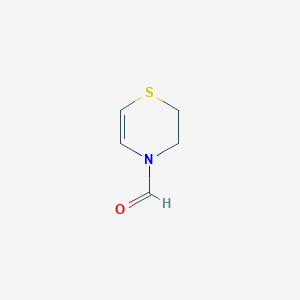
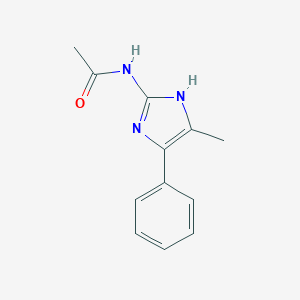
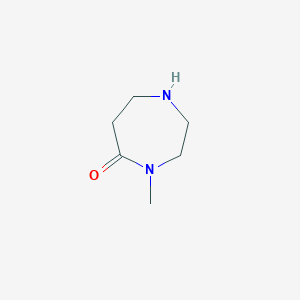


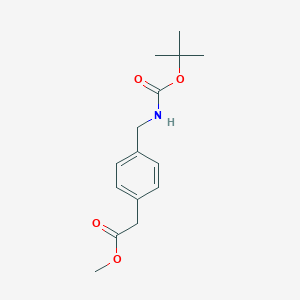

![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)

